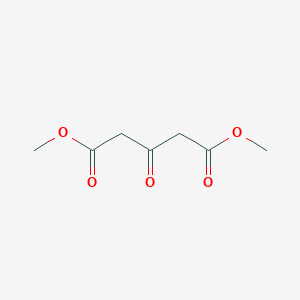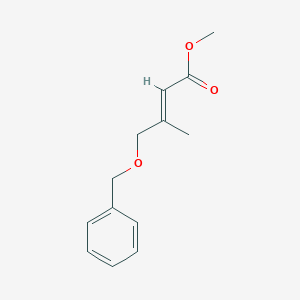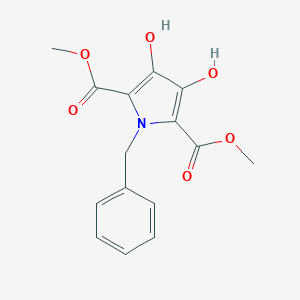
1,3-Acetodiacetato de dimetilo
Descripción general
Descripción
2, 6-Dimethyl-trans-2-heptenoyl-CoA, also known as dimethyl 1, 3-acetonedicarboxylate or dimethyl 3-oxopentanedioate, belongs to the class of organic compounds known as beta-keto acids and derivatives. These are organic compounds containing an aldehyde substituted with a keto group on the C3 carbon atom. 2, 6-Dimethyl-trans-2-heptenoyl-CoA is soluble (in water) and a very weakly acidic compound (based on its pKa).
Aplicaciones Científicas De Investigación
Síntesis orgánica
El 1,3-acetodiacetato de dimetilo es un compuesto altamente reactivo con una excelente solubilidad . Se ha utilizado ampliamente en la síntesis orgánica para diversas aplicaciones . Cuando se combina con diferentes reactivos, experimenta reacciones que conducen a la formación de compuestos funcionalizados .
Agentes de protección solar para protección UV
Una de las posibles aplicaciones de este compuesto es la creación de agentes de protección solar para la protección UV . Las reacciones que experimenta dan como resultado la formación de 2-hidroxi-benzofenonas funcionalizadas, 6H-benzo [c]cromenos y benzo [c]cumarinas . Estos compuestos sintetizados pueden considerarse como andamiajes potenciales para crear nuevos agentes de protección solar que protejan contra la dañina radiación ultravioleta (UV) .
Productos farmacéuticos y agroquímicos
El this compound juega un papel en las reacciones quimio- y estereo-selectivas, permitiendo la síntesis de moléculas altamente funcionalizadas . Estas moléculas se pueden utilizar como intermediarios sintéticos en el desarrollo de productos farmacéuticos y agroquímicos .
Síntesis de o-Alquinilbenzoatos o Furan-3 (2H)-onas
Este compuesto se emplea en la síntesis de o-alquinilbenzoatos o furan-3 (2H)-onas funcionalmente embellecidos . Estos proporcionan bloques de construcción versátiles para la creación de moléculas complejas con funcionalidad diversa
Mecanismo De Acción
Dimethyl 1,3-acetonedicarboxylate, also known as Dimethyl 3-oxopentanedioate or Dimethyl acetone-1,3-dicarboxylate, is a highly reactive compound with a wide range of applications in organic synthesis .
Target of Action
The primary targets of Dimethyl 1,3-acetonedicarboxylate are various reactants in organic synthesis. It interacts with reactants such as 3-methoxalyl, 3-polyfluoroacyl, and 3-aroylchromones, as well as 1,3-diphenylacetone . These reactants play a crucial role in the formation of functionalized compounds with potential applications in sunscreen agents for UV protection, pharmaceuticals, and agrochemicals .
Mode of Action
Dimethyl 1,3-acetonedicarboxylate undergoes reactions primarily at the C-2 atom of the chromone system when combined with various reactants . These reactions result in pyrone ring-opening and subsequent formal [3 + 3] cyclocondensation . The specific compound synthesized depends on the substituent present at the 3-position of the reactant .
Biochemical Pathways
The biochemical pathways affected by Dimethyl 1,3-acetonedicarboxylate involve the synthesis of highly functionalized molecules. These molecules can be used as synthetic intermediates in the development of pharmaceuticals and agrochemicals . Furthermore, it is employed in the synthesis of functionally embellished o-Alkynylbenzoates or Furan-3 (2H)-ones .
Result of Action
The result of Dimethyl 1,3-acetonedicarboxylate’s action is the formation of functionalized compounds with diverse applications. For instance, it leads to the formation of functionalized 2-hydroxybenzophenones, 6H-benzo[c]chromenes, and benzo[c]coumarins . These compounds can be considered as potential scaffolds for creating new sunscreen agents that protect against harmful ultraviolet (UV) radiation .
Action Environment
The action of Dimethyl 1,3-acetonedicarboxylate is influenced by environmental factors such as the presence of other reactants and the pH of the reaction environment . Its high reactivity and excellent solubility make it stable under normal conditions, with a boiling point of 236-238 °C and a flash point of 125 °C .
Propiedades
IUPAC Name |
dimethyl 3-oxopentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O5/c1-11-6(9)3-5(8)4-7(10)12-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNJOKCPFLQMDEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062007 | |
| Record name | Dimethyl 3-oxoglutarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow liquid; [Sigma-Aldrich MSDS] | |
| Record name | Dimethyl 3-oxoglutarate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20618 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1830-54-2 | |
| Record name | 1,5-Dimethyl 3-oxopentanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1830-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl 3-oxoglutarate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001830542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl 3-oxopentanedioate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4677 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentanedioic acid, 3-oxo-, 1,5-dimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethyl 3-oxoglutarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl 3-oxoglutarate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.805 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHYL 3-OXOGLUTARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PVX284APC6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and key spectroscopic data for Dimethyl 1,3-acetonedicarboxylate?
A1: Dimethyl 1,3-acetonedicarboxylate has the molecular formula C7H10O5 and a molecular weight of 174.15 g/mol []. Its key spectroscopic data includes characteristic peaks in 1H NMR and 13C NMR spectra, which can be found in various chemical databases.
Q2: Dimethyl 1,3-acetonedicarboxylate is described as an "acidic β-keto ester". What are the implications of this for its reactivity?
A2: The acidic nature of the α-protons between the ketone and ester groups makes DMAD susceptible to deprotonation by bases. This generates a nucleophilic enolate species, a key intermediate in various reactions like alkylation, aldol, and Claisen condensations [].
Q3: Dimethyl 1,3-acetonedicarboxylate is a valuable reagent in organic synthesis. What are some of its key applications?
A3: DMAD is widely used in the synthesis of various heterocyclic compounds like pyridines, pyridazines, and pyrimidines [, , ]. It serves as a precursor for the Robinson-Schopf synthesis of piperidones, a class of nitrogen-containing heterocycles []. Its ability to undergo 2:1 condensations with α-dicarbonyl compounds leads to the formation of bicyclo[3.3.0]octane-3,7-diones, valuable intermediates in natural product synthesis [1-6, 29].
Q4: How does the structure of Dimethyl 1,3-acetonedicarboxylate contribute to its versatility as a synthetic building block?
A4: The presence of multiple reactive sites – the ketone, the two ester groups, and the acidic α-protons – allows for diverse transformations. Researchers have exploited these features to design elegant and efficient routes for synthesizing complex molecules [, , ].
Q5: Can you provide an example of a reaction where Dimethyl 1,3-acetonedicarboxylate acts as a key component and explain its role?
A5: In the Weiss-Cook condensation, DMAD reacts with a 1,2-dicarbonyl compound to form a bicyclo[3.3.0]octane-3,7-dione []. This reaction involves a double aldol condensation followed by a double dehydration. DMAD provides the two carbon atoms that bridge the two carbonyl groups of the 1,2-dicarbonyl compound, forming the bicyclic structure.
Q6: Have there been studies on modifying the structure of Dimethyl 1,3-acetonedicarboxylate to influence its reactivity or introduce new functionalities?
A6: Yes, researchers have explored the synthesis and reactivity of various derivatives of DMAD. For instance, the use of diethyl 1,3-acetonedicarboxylate has been reported, expanding the synthetic possibilities []. Modifications in the ester alkyl groups or the introduction of substituents on the methylene groups can alter the reactivity and lead to different product outcomes.
Q7: Can you give an example of how structural modifications to Dimethyl 1,3-acetonedicarboxylate have led to the synthesis of different product classes?
A7: Reacting DMAD with alkyl alkynoates yields resorcinols through a Michael addition-Dieckman cyclization sequence []. In contrast, using DMAD with enals in the presence of a catalyst leads to bicyclo[3.3.1]nonane derivatives through a sequential Michael addition-intramolecular aldolization []. These examples showcase how subtle changes in the reaction partners and conditions can dramatically alter the reaction pathway and final product.
Q8: What analytical methods are commonly employed for the characterization and quantification of Dimethyl 1,3-acetonedicarboxylate and its reaction products?
A9: Common techniques include nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) for structural characterization [, , , , ]. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are employed for separation and quantification, often coupled with detectors like flame ionization detectors (FID) or mass spectrometers [, , ].
Q9: What is known about the environmental impact of Dimethyl 1,3-acetonedicarboxylate and are there any green chemistry initiatives related to its use?
A10: While specific ecotoxicological data for DMAD might be limited, research focusing on sustainable synthetic approaches is important. For example, developing efficient catalytic processes, utilizing greener solvents, and minimizing waste generation are crucial aspects of green chemistry initiatives relevant to DMAD and its applications. Exploring alternative reagents with lower environmental impact and comparable reactivity is an active area of research [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















